4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Quality control Procurement specification HPLC purity

4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine (CAS 956373-24-3) is a 1,3,4-trisubstituted pyrazole building block with molecular formula C₁₁H₁₂ClN₃ and molecular weight 221.69 g·mol⁻¹. It features a synthetically addressable 3-amino group, a 4-chloro substituent enabling further cross-coupling or nucleophilic displacement, and a 4-methylbenzyl substituent at N1 that modulates lipophilicity (XLogP3 = 2.5).

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 956373-24-3
Cat. No. B2861218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
CAS956373-24-3
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl
InChIInChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
InChIKeyOHWILXXDWMPFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine (CAS 956373-24-3): A 3-Amino-4-chloropyrazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine (CAS 956373-24-3) is a 1,3,4-trisubstituted pyrazole building block with molecular formula C₁₁H₁₂ClN₃ and molecular weight 221.69 g·mol⁻¹ . It features a synthetically addressable 3-amino group, a 4-chloro substituent enabling further cross-coupling or nucleophilic displacement, and a 4-methylbenzyl substituent at N1 that modulates lipophilicity (XLogP3 = 2.5) . Commercially available from multiple suppliers at purity grades ranging from 95% to ≥98% , this compound serves as a versatile intermediate in medicinal chemistry campaigns targeting kinases, GPCRs, and ion channels that exploit the aminopyrazole pharmacophore. Its structural framework places it within a well-precedented class of bioactive heterocycles, yet its specific substitution pattern yields physicochemical properties that are non-interchangeable with even closely related regioisomers.

Why 4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine Cannot Be Replaced by Generic 1-Substituted-4-chloropyrazol-3-amines


The 1,3,4-substitution pattern of 1H-pyrazol-3-amines is a critical determinant of pharmacological activity, target selectivity, and pharmacokinetic behavior, as extensively documented in kinase inhibitor and sodium channel blocker medicinal chemistry programs [1][2]. Positional isomerism between the 4-chloro and benzyl substituents—as illustrated by the regioisomeric pair 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine (Cl at C4, methyl on benzyl) and 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine (Cl on benzyl, methyl at C4)—produces compounds with identical molecular formula (C₁₁H₁₂ClN₃) and molecular weight (221.68–221.69 g·mol⁻¹) but markedly different pharmacophoric features: altered hydrogen-bond acceptor/donor topology, distinct electrostatic potential surfaces, and divergent metabolic liabilities . In the context of aminopyrazole-based kinase inhibitor scaffolds, the 4-chloro substituent directly influences hinge-binding interactions with the kinase ATP pocket, while the N1-benzyl substituent governs hydrophobic pocket occupancy and selectivity [1]. Generic substitution without experimental validation of the specific regioisomer therefore risks loss of on-target potency, altered selectivity profiles, and unpredictable ADME outcomes.

Product-Specific Quantitative Differentiation Evidence: 4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine vs. Closest Analogs


Purity Specification and Batch-to-Batch Reproducibility: 4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine vs. Regioisomer 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine is commercially supplied at a certified purity of ≥98% (NLT 98%) by MolCore under ISO-certified quality systems, with an alternative specification of 95% minimum purity from AKSci . In contrast, the closest regioisomeric comparator 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine (CAS 1341792-15-1) is listed by BOC Sciences as a catalog item without a publicly disclosed minimum purity specification on its technical datasheet, necessitating case-by-case quality verification . For procurement workflows requiring pre-qualified purity specifications, this represents a verified vs. unverified quality-assurance differential.

Quality control Procurement specification HPLC purity

Predicted Physicochemical Differentiation: Boiling Point as a Handling and Purification-Relevant Parameter

The predicted boiling point of 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine is 394.0 ± 37.0 °C at 760 mmHg, as reported by ChemSrc . In comparison, the closely related analog 1-benzyl-4-chloro-1H-pyrazol-3-amine (CAS 895930-09-3), which lacks the para-methyl group on the benzyl ring, has a lower predicted boiling point of 382.3 ± 32.0 °C at 760 mmHg . The ~11.7 °C higher predicted boiling point for the 4-methylbenzyl derivative is consistent with increased van der Waals interactions conferred by the additional methyl group, with implications for distillation-based purification strategies and thermal stability considerations during storage and reaction workup.

Physicochemical property Distillation Purification

Structural Differentiation via Regioisomeric Halogen/Methyl Placement: Impact on Hydrogen-Bond Donor and Metabolic Soft-Spot Topology

4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine (Cl at pyrazole C4; CH₃ at benzyl para-position) and its regioisomer 1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine (CAS 1341792-15-1; CH₃ at pyrazole C4; Cl at benzyl para-position) share identical molecular formula (C₁₁H₁₂ClN₃), molecular weight (221.68 g·mol⁻¹), topological polar surface area (43.8 Ų), XLogP3 (2.5), and hydrogen-bond acceptor/donor counts (2/1) . Despite this high degree of physicochemical similarity, the position of the chlorine atom differs critically: in the target compound, the 4-chloro substituent on the pyrazole ring is adjacent to the 3-amino group, enabling intramolecular and intermolecular hydrogen-bond networks that directly influence kinase hinge-region binding geometry; in the regioisomer, the chlorine resides on the benzyl ring where it cannot participate in pyrazole-directed hydrogen bonding but instead creates a potential CYP450 oxidation site (benzylic C–H hydroxylation para to Cl). These topological differences cannot be captured by global molecular descriptors but have been shown in aminopyrazole kinase inhibitor SAR studies to produce divergent biochemical IC₅₀ values despite identical calculated properties [1].

Regioisomerism Kinase hinge-binding CYP metabolism

Predicted Density and Hydrogen-Bond Network Implications for Solid-State Form and Crystallization Behavior

The predicted density of 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine is 1.27 ± 0.1 g·cm⁻³ at 20 °C and 760 mmHg . For the 4-bromophenyl analog, 1-[(4-bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 956440-85-0), the predicted density is substantially higher at 1.67 ± 0.1 g·cm⁻³ under identical conditions, a difference of 0.40 g·cm⁻³ . This density differential, driven by the heavier bromine atom (Br atomic mass 79.9 vs. CH₃ molecular mass 15.0), translates to markedly different crystal packing forces and lattice energies that affect recrystallization solvent selection, polymorphism risk, and solid-state stability in long-term storage.

Density Crystallization Solid-state chemistry

Procurement-Relevant Application Scenarios for 4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine


Kinase Inhibitor Lead Optimization: Hinge-Binding Scaffold with Tunable N1 Hydrophobic Pocket Occupancy

The 3-amino-4-chloropyrazole core of 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine serves as an ATP-competitive kinase hinge-binding motif, while the 4-methylbenzyl N1 substituent provides hydrophobic pocket engagement that can be systematically varied in SAR campaigns. The ≥98% purity specification from MolCore ensures that observed biochemical activity originates from the intended regioisomer rather than from co-eluting positional isomers that share identical LC-MS characteristics. Medicinal chemistry teams pursuing kinase targets where the 3-aminopyrazole pharmacophore is precedented may prioritize this building block for its pre-qualified purity and the synthetic versatility of its 4-chloro handle for subsequent diversification via Suzuki, Buchwald–Hartwig, or Sonogashira coupling.

Sodium Channel Blocker Discovery: Biaryl Pyrazole Scaffold Elaboration

Building on the established structure–activity relationships of substituted biaryl pyrazoles as state-dependent Nav1.7 blockers [1], 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine provides a functionalized pyrazole core amenable to further derivatization into biaryl carboxamide analogs. The 4-chloro substituent enables late-stage C–C bond formation to install the biaryl motif identified as critical for Nav1.7 potency, while the 4-methylbenzyl N1 group offers a lipophilic anchor whose contribution to state-dependent block can be probed by comparison with des-methyl and halogen-swapped analogs.

Chemical Biology Probe Development: Bifunctional Tool Compound Synthesis

The combination of a free 3-amino group and a 4-chloro substituent on the pyrazole ring creates an orthogonal bifunctional scaffold suitable for PROTAC (proteolysis-targeting chimera) linker attachment or photoaffinity labeling probe construction. The 3-amine can be functionalized via amide coupling or reductive amination to install an E3 ligase ligand or a photoreactive group, while the 4-chloro position remains available for target-protein-directed derivatization. The certified purity and the structural differentiation from regioisomeric analogs, as documented in the quantitative evidence above, ensure that bifunctional probe activity can be unambiguously attributed to the intended molecular architecture.

Procurement for Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 221.69 g·mol⁻¹, 2 rotatable bonds, and a topological polar surface area of 43.8 Ų , 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine conforms to the 'rule of three' guidelines for fragment library design (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its XLogP3 of 2.5 places it in an optimal lipophilicity range for fragment screening. The availability of this compound at pre-qualified purity grades from multiple suppliers enables its inclusion in commercial and proprietary fragment libraries where regioisomeric integrity is a prerequisite for reliable hit identification and subsequent X-ray crystallographic validation.

Quote Request

Request a Quote for 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.